![molecular formula C10H11N3O B1294663 2-(1H-Indol-3-yl)acetohydrazide CAS No. 5448-47-5](/img/structure/B1294663.png)
2-(1H-Indol-3-yl)acetohydrazide
Overview
Description
2-(1H-Indol-3-yl)acetohydrazide is a compound with the molecular weight of 189.22 . It is also known as Indole-3-acetic hydrazide . The compound is beige to pale brown fine crystalline powder .
Synthesis Analysis
The synthesis of 2-(1H-Indol-3-yl)acetohydrazide involves the reaction of Indole 3-methyl ester with hydrazine hydrate in ethanol. The reaction mixture is refluxed for 2–3 hours, allowed to cool and poured into chilled water. The resulting solid is filtered, dried and re-crystallized from ethanol .Molecular Structure Analysis
The mean plane of the indole ring system subtends a dihedral angle of 87.27° to the almost planar acetohydrazide substituent . The chemical structures were confirmed by recording 1H NMR spectra .Chemical Reactions Analysis
In the crystal structure of 2-(1H-Indol-3-yl)acetohydrazide, bifurcated N-H⋯(O,N) and N-H⋯N hydrogen bonds involving the pyrrole N-H grouping combine to form zigzag chains along a. Additional N-H⋯O contacts from the hydrazide N-H group augmented by C-H⋯π interactions link the molecules into chains along the a axis .Physical And Chemical Properties Analysis
The compound has a melting point of 142-145°C and a boiling point of 518°C at 760 mmHg. Its density is 1.311g/cm3 .Scientific Research Applications
Antioxidant and Anti-microbial Agent
Indole-3-acetic acid-based compounds have been studied for their potential as antioxidants and anti-microbial agents . A series of Schiff base triazoles derived from Indole-3-acetic acid were designed, synthesized, and evaluated for their varied biological potential through antioxidant, antimicrobial, enzyme inhibition, and cytotoxic evaluation .
Corrosion Inhibitor
Indole-3-acetic acid hydrazide derivatives have been studied as potential corrosion inhibitors for mild steel in hydrochloric acid medium . The anticorrosion behavior was due to a protective film formation on the mild steel surface through physisorption .
Anti-inflammatory Agent
At an intraperitoneal dose, the compound showed promising effects in adjuvant-induced arthritic rats . The compound reduced paw volume, inflammation, and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .
Electroluminescence Properties
Indole-3-acetic acid-based compounds have been synthesized and studied for their optical, thermal, and electroluminescence properties .
Microbial Growth and Development
Indole-3-acetic acid (IAA) plays an important role in microbial growth, development, and even plant interaction . Mechanism studies on the biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .
Enzyme Inhibitors and Receptor Antagonists
Indole compounds can be used as enzyme inhibitors and receptor antagonists . They have remarkable biological activity and can be used in many physiological processes .
Plant Growth Regulator
Indole-3-acetic acid is one of the most important plant hormones and regulates almost all aspects of plant growth and development . It can also increase plant protection against external stress .
Synthesis of DBI Receptor Ligands
Indole-3-acetic acid can be used as a starting material to synthesize DBI receptor ligands . These ligands have potential applications in the field of neuroscience .
Mechanism of Action
Target of Action
2-(1H-Indol-3-yl)acetohydrazide, also known as Indole-3-acetic acid hydrazide, is a derivative of indole-3-acetic acid (IAA), which is a plant hormone produced by the degradation of tryptophan in higher plants
Mode of Action
The mode of action of 2-(1H-Indol-3-yl)acetohydrazide is complex and multifaceted. It has been reported to act as a corrosion inhibitor for mild steel in hydrochloric acid solution . The anticorrosion behavior of 2-(1H-Indol-3-yl)acetohydrazide was due to a protective film formation on the mild steel surface through physisorption .
Biochemical Pathways
Indole-3-acetic acid is known to regulate almost all aspects of plant growth and development .
Result of Action
It has been reported to reduce inflammation and pannus formation in arthritic rats .
Action Environment
The action, efficacy, and stability of 2-(1H-Indol-3-yl)acetohydrazide can be influenced by various environmental factors. For instance, its anticorrosion behavior was observed in a hydrochloric acid solution
Safety and Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLCXMCGCVVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202885 | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5448-47-5 | |
Record name | Indole-3-acetic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-acetic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-3-acetic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-indoleacetic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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